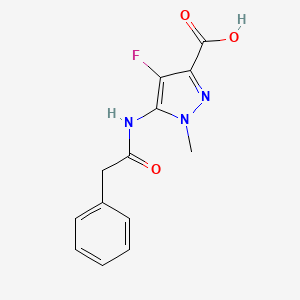

4-fluoro-1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid

Description

This compound belongs to the pyrazole-carboxylic acid family, characterized by a five-membered aromatic heterocycle (pyrazole) substituted with a fluorine atom at position 4, a methyl group at position 1, a 2-phenylacetamido group at position 5, and a carboxylic acid moiety at position 2. Pyrazole derivatives are widely studied for their pharmacological applications, including antiviral, antibacterial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-fluoro-1-methyl-5-[(2-phenylacetyl)amino]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3/c1-17-12(10(14)11(16-17)13(19)20)15-9(18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTCIIMQLIWILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)F)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid, known for its potential therapeutic applications, is a compound that belongs to the pyrazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Chemical Formula : C13H12FN3O3

- Molecular Weight : 277.26 g/mol

- CAS Number : 1710283-45-6

- Purity : >95% .

The biological activity of 4-fluoro-1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures exhibit significant inhibition of enzymes such as neuraminidase (NA), which is crucial in viral replication processes . The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups enhances inhibitory potency against NA, indicating that modifications to the phenyl ring can significantly impact biological activity .

Antiviral Activity

In studies focused on neuraminidase inhibitors, derivatives of pyrazole compounds showed varying degrees of NA inhibition. For instance, certain derivatives exhibited inhibition percentages ranging from 30% to 72% at concentrations of 10 μM, with specific compounds demonstrating the highest activity at 56.45% . The compound's ability to form hydrogen bonds with residues in the NA active site enhances its antiviral potential.

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have indicated promising results. For example, compounds structurally similar to 4-fluoro-1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid have demonstrated selective cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The IC50 values for these compounds ranged significantly, indicating their potential as selective anticancer agents .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR analyses reveal critical insights into how modifications to the pyrazole structure can enhance biological efficacy:

- Electron-Withdrawing Groups : Presence at specific positions on the phenyl ring can improve NA inhibitory activity.

- Hydrophobic Interactions : Compounds forming favorable interactions with target proteins enhance binding affinity and efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C13H12FN3O

- Molecular Weight : 277.25 g/mol

- CAS Number : 1710283-45-6

The presence of the fluoro group and the phenylacetamido moiety contributes to its biological activity, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Research indicates that 4-fluoro-1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid exhibits promising anticancer properties. Studies have shown that derivatives of pyrazole compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have demonstrated effectiveness against:

- Breast Cancer : In vitro studies have highlighted the compound's ability to decrease the viability of breast cancer cells, suggesting a potential role in targeted therapy.

- Lung Cancer : The compound's mechanism may involve the inhibition of specific signaling pathways associated with tumor growth and metastasis.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. For instance:

| Study Type | Tumor Model | Result |

|---|---|---|

| Xenograft Models | Breast Cancer | Significant reduction in tumor size observed with treatment. |

| Syngeneic Models | Lung Cancer | Enhanced survival rates in treated groups compared to controls. |

These studies provide preliminary evidence supporting the compound's potential as an anticancer agent.

Potential Therapeutic Uses

Beyond oncology, there is growing interest in exploring other therapeutic applications:

- Inflammation : Some pyrazole derivatives are known for their anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.

- Neurological Disorders : The modulation of neurotensin receptors by related compounds indicates possible applications in neuropharmacology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrazole-carboxylic acid derivatives, emphasizing substituent variations and their implications:

Key Observations :

- Fluorine vs. Chlorine/Trifluoromethyl : Fluorine at position 4 (target compound) may enhance metabolic stability compared to chlorine or bulkier CF₃ groups .

- Phenylacetamido vs. This could improve target binding affinity compared to the nitro-substituted derivative (EC₅₀: 253 µM) .

- Carboxylic Acid Position : Pyrazole-3-carboxylic acids (target compound) vs. pyrazole-4-carboxylic acids (e.g., 1-methyl-3-CF₃ derivative) exhibit distinct electronic distributions, affecting solubility and interaction with biological targets .

Physicochemical Properties

- Solubility : The carboxylic acid group in all analogues enhances aqueous solubility, critical for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.